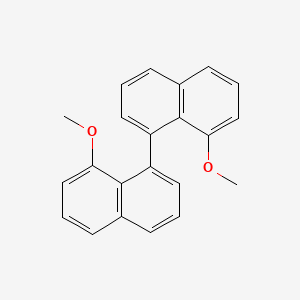

8,8'-Dimethoxy-1,1'-binaphthalene

Description

Significance of Binaphthalene Scaffolds in Modern Organic Chemistry

Binaphthalene scaffolds are a class of biaryl compounds that have garnered significant attention due to their inherent chirality and rigid structure. nih.gov This C2-symmetric framework is a recurring motif in a multitude of chiral ligands, catalysts, and functional materials. wikipedia.orgresearchgate.net The constrained rotation around the C1-C1' bond creates a stable, well-defined chiral environment, which is crucial for achieving high levels of enantioselectivity in a wide array of chemical transformations. nih.govacs.org

The remarkable stability and high asymmetric induction capabilities of 1,1'-binaphthyl molecules have led to their use in the construction of novel chiral polymers, dendrimers, macrocycles, and other complex molecular architectures. worldscientific.com Prominent examples of binaphthyl-based ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol), and their derivatives, are widely employed in transition metal-catalyzed reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. acs.orgstereoelectronics.orgnih.gov The versatility of the binaphthyl core allows for systematic modifications of substituents at various positions, enabling the fine-tuning of steric and electronic properties to optimize performance in specific applications. researchgate.netnih.gov

Principles of Atropisomerism in Biaryl Systems

Atropisomerism is a unique form of stereoisomerism that results from restricted rotation around a single bond, leading to the existence of separable, non-interconverting rotational isomers (rotamers). wikipedia.org In biaryl systems like binaphthalenes, this hindered rotation is typically caused by steric hindrance between bulky substituents at the ortho positions of the two aryl rings. stereoelectronics.org If the energy barrier to rotation is sufficiently high, the atropisomers can be isolated as stable enantiomers or diastereomers. wikipedia.org

The defining characteristic of atropisomers is axial chirality, where the molecule lacks a traditional stereocenter but possesses a chiral axis, in this case, the aryl-aryl bond. wikipedia.org The stability of atropisomers is a critical factor in their practical application and is often quantified by the half-life of racemization. A commonly accepted threshold for stable atropisomers is a half-life of interconversion greater than 1000 seconds at a given temperature. wikipedia.org The racemization process for 1,1'-binaphthyl derivatives typically proceeds through a transition state with C_i symmetry. nih.gov The energy barrier for this process is primarily dependent on the size of the substituents, with larger groups leading to greater optical stability. nih.gov

| Class | Half-life of Racemization (t1/2 at 37 °C) | Rotational Barrier (ΔG‡) | Characteristics |

|---|---|---|---|

| Class 1 | < 60 s | Low | Rapidly interconverting, not typically isolable at room temperature. |

| Class 2 | 60 s < t1/2 < 4.5 years | Intermediate | Separable under specific conditions, may racemize over time. |

| Class 3 | > 4.5 years | High | Configurationally robust and stable to isolation and storage. |

Historical Context and Evolution of Chiral Binaphthalene Derivatives

The concept of atropisomerism was first proposed by Richard Kuhn in 1933, building upon the initial experimental detection of this phenomenon in a tetra-substituted biphenyl (B1667301) by George Christie and James Kenner in 1922. wikipedia.org This laid the theoretical groundwork for understanding the stereochemical properties of biaryl compounds. The subsequent development of chiral binaphthalene derivatives has been a major focus in the field of asymmetric catalysis.

A pivotal moment in the evolution of these compounds was the development of BINAP by Ryoji Noyori and his research group, a discovery that was instrumental in his receipt of the 2001 Nobel Prize in Chemistry. stereoelectronics.org BINAP and the related BINOL have since become privileged scaffolds in asymmetric synthesis, with their complexes of rhodium, ruthenium, and palladium being particularly effective in a variety of enantioselective transformations. stereoelectronics.orgwikipedia.org The success of these foundational ligands has spurred the synthesis of a vast array of derivatives with modified electronic and steric properties, aiming to enhance their catalytic activity and selectivity for new applications. researchgate.netnih.gov

Overview of Research Trajectories for Specific Substitution Patterns

For instance, while the 2,2'-positions are critical for creating a significant rotational barrier, substituents at other positions, such as 3,3', 4,4', and 6,6', have been shown to modulate the electronic properties and bite angle of the resulting ligands, which can influence the outcome of catalytic reactions. nih.gov The introduction of phenylethynyl groups at different positions of the binaphthyl skeleton has been explored to extend the π-system and study the resulting optical properties. chemrxiv.org

The 8,8'-positions of the binaphthyl framework offer a unique steric and electronic environment. nih.gov Functional groups at these peri-positions can significantly influence the topology of the molecule, creating a distinct chiral pocket. nih.gov The synthesis of 8,8'-disubstituted binaphthyl ligands has been pursued to investigate their potential in asymmetric catalysis and materials science. nih.gov The compound at the center of this article, 8,8'-Dimethoxy-1,1'-binaphthalene , represents a specific example within this research trajectory, where the methoxy (B1213986) groups at the 8 and 8' positions are expected to impart distinct stereoelectronic characteristics to the binaphthyl core.

Structure

2D Structure

3D Structure

Properties

CAS No. |

82265-47-2 |

|---|---|

Molecular Formula |

C22H18O2 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

1-methoxy-8-(8-methoxynaphthalen-1-yl)naphthalene |

InChI |

InChI=1S/C22H18O2/c1-23-19-13-5-9-15-7-3-11-17(21(15)19)18-12-4-8-16-10-6-14-20(24-2)22(16)18/h3-14H,1-2H3 |

InChI Key |

FRMDRVAYLDMCMN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)OC |

Origin of Product |

United States |

Synthetic Methodologies for 8,8 Dimethoxy 1,1 Binaphthalene and Its Precursors

Strategies for Assembling the 1,1'-Binaphthalene (B165201) Core

The critical step in forming the backbone of the target molecule is the carbon-carbon bond formation between two naphthalene (B1677914) units. This is typically achieved through oxidative or transition metal-catalyzed coupling reactions.

Oxidative coupling involves the direct linkage of two naphthalene precursor molecules, often phenols (naphthols), in the presence of an oxidizing agent. Various metal salts have been proven effective as catalysts for the self-oxidative coupling of naphthol derivatives. nih.gov For instance, reagents like iron(III) chloride (FeCl₃) and copper(II) chloride (CuCl₂) can facilitate the coupling of 2-naphthol (B1666908) derivatives. mdpi.comresearchgate.net Titanium tetrachloride (TiCl₄) has also been used to afford symmetrical 1,1'-binaphthyls in good yields under mild conditions. researchgate.net

A key precursor for 8,8'-disubstituted binaphthalenes is 1,1'-binaphthyl-8,8'-dicarboxylic acid. sigmaaldrich.comchemicalbook.com A green production method for this compound involves the synthesis of 1-amino-8-naphthoic acid diazonium salt, which is then subjected to a reductive condensation reaction catalyzed by a copper ammonia (B1221849) solution. google.comgoogle.com In this process, the catalyst is regenerated in situ, allowing the reaction to proceed rapidly and in high yield. google.comgoogle.com

Table 1: Examples of Oxidative and Reductive Coupling Conditions for Binaphthalene Synthesis

| Precursor | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Naphthalene Compounds | TiCl₄, Nitromethane | Symmetrical 1,1'-binaphthyls | Good | researchgate.net |

| 2-Naphthols | Fe(ClO₄)₂ / Chiral Ligand | 1,1′-Bi-2-naphthol (BINOL) derivatives | Up to 99% | mdpi.com |

| 1-amino-8-naphthoic acid diazonium salt | Copper ammonia solution (catalyst), Hydroxylamine salt (reductant) | 1,1'-binaphthyl-8,8'-dicarboxylic acid | High | google.comgoogle.com |

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing biaryl systems, including the 1,1'-binaphthalene core.

The Suzuki-Miyaura coupling is a widely used reaction that involves the palladium-catalyzed cross-coupling of an organoboron compound (like a naphthylboronic acid) with a halide or triflate (like a bromonaphthalene). rsc.orglibretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. rsc.orglibretexts.org This method has been successfully applied to the synthesis of various binaphthalene derivatives. nih.gov

Table 2: Suzuki-Miyaura Coupling for Binaphthalene Core Synthesis

| Naphthalene Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Halide/Triflate | Naphthylboronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Various (e.g., Na₂CO₃, K₃PO₄) | 55-95% | rsc.orgnih.gov |

| 2,2'-dibromo-1,1'-binaphthalene | Phenylboronic acid derivatives | Pd(PPh₃)₄ | Na₂CO₃ | High |

Another important method is the Ullmann reaction , which typically involves the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures. sci-hub.seorganic-chemistry.org Modern advancements have led to the development of catalytic systems that allow the reaction to proceed under milder conditions with a broader tolerance for different functional groups. sci-hub.se The mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org This reaction is particularly useful for synthesizing symmetrical biaryls. organic-chemistry.org

Introduction of Methoxy (B1213986) Functionalities at the 8,8'-Positions

Once the binaphthyl core is assembled, the next crucial stage is the introduction of the methoxy groups at the peri-positions (C8 and C8'). This is typically achieved by methylating a dihydroxy precursor or by employing regioselective strategies from the outset.

The most direct method for synthesizing 8,8'-dimethoxy-1,1'-binaphthalene is the Williamson ether synthesis, starting from the corresponding diol, 1,1'-binaphthyl-8,8'-diol. This approach involves the deprotonation of the hydroxyl groups with a base, followed by reaction with a methylating agent.

Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate, while bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are frequently used in a suitable solvent such as acetone (B3395972) or THF. rsc.org For example, the methylation of [1,1'-binaphthalene]-2,2',7,7'-tetraol has been achieved using methyl iodide and potassium carbonate to yield the corresponding tetramethoxy product. rsc.org A similar strategy is applicable to the 8,8'-diol precursor.

Table 3: General Conditions for Methylation of Binaphthyl Diols

| Diol Precursor | Methylating Agent | Base | Solvent | Reference |

|---|---|---|---|---|

| Naphthalene-2,7-diol | Methyl iodide | K₂CO₃ | Acetone | nih.govrsc.org |

| [1,1'-binaphthalene]-2,2',7,7'-tetraol | Methyl iodide | K₂CO₃ | Acetone | rsc.org |

| 1,1'-binaphthyl-8,8'-diol (hypothetical) | Methyl iodide / Dimethyl sulfate | K₂CO₃ / NaH | Acetone / THF | General Method |

Achieving regioselectivity, the ability to functionalize a specific position on the naphthalene ring, is a significant challenge in organic synthesis. researchgate.netnih.gov For this compound, regioselectivity is often accomplished by starting with precursors that already contain functional groups at the 8 and 8' positions.

As mentioned previously, the synthesis of 1,1'-binaphthyl-8,8'-dicarboxylic acid via the coupling of 1-amino-8-naphthoic acid is a prime example of a regioselective strategy. google.comgoogle.com The carboxylic acid groups at the 8,8'-positions can then be chemically transformed, for instance, by reduction to alcohols (forming 1,1'-binaphthyl-8,8'-dimethanol), which can then be methylated to give the target 8,8'-dimethoxy product. This multi-step but highly regiocontrolled route ensures the methoxy groups are installed at the desired locations. The use of directing groups is a common strategy to control the position of C-H functionalization in naphthalene systems, although this is more frequently reported for other positions. nih.govmdpi.com

Enantioselective Synthetic Routes

Due to the restricted rotation around the C-C single bond connecting the two naphthalene rings (atropisomerism), this compound is a chiral molecule existing as two non-superimposable mirror images (enantiomers). For many applications, particularly in asymmetric catalysis, obtaining a single enantiomer is essential.

One major approach is the chiral resolution of a racemic mixture. This involves reacting the racemic product, often a precursor like a diol or dicarboxylic acid, with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography. nih.govorgsyn.org After separation, the chiral resolving agent is removed to yield the individual enantiomers of the original compound. nih.govorgsyn.org

A more direct and efficient approach is asymmetric synthesis , where the chiral centers are created with a preference for one enantiomer. The asymmetric Suzuki-Miyaura coupling is a powerful example, where a chiral ligand, typically a phosphine (B1218219), is coordinated to the palladium catalyst. nih.govresearchgate.net This chiral catalyst creates a chiral environment around the metal center, influencing the coupling reaction to produce one enantiomer of the binaphthyl product in excess. nih.govresearchgate.net Similarly, enantioselective oxidative coupling reactions have been developed using chiral catalysts, such as iron complexes with chiral ligands, to produce enantioenriched BINOL derivatives. mdpi.comrsc.org These principles can be extended to the synthesis of other chiral binaphthyls.

Asymmetric Synthesis from Chiral Precursors

A powerful strategy for obtaining enantiomerically pure binaphthyl compounds is to begin with a chiral precursor. This approach leverages a pre-existing stereocenter to influence the formation of the chiral axis. While direct synthesis of this compound from a simple chiral precursor is not extensively documented, a highly relevant method involves the chiral resolution of a racemic precursor, which is then carried forward.

A notable example is the synthesis of C2 symmetric 8,8'-disubstituted binaphthyl ligands starting from the chiral resolution of racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol. nih.gov The key step in this process is the use of a chiral resolving agent to separate the enantiomers of the binaphthyl diol. Specifically, the racemic diol is treated with a borane (B79455) dimethyl sulfide (B99878) complex and (S)-proline, which leads to the formation of two diastereomers that can be separated by column chromatography. nih.gov Once the desired enantiomer of the binaphthyl precursor is isolated, it can be subjected to further chemical transformations to yield the target 8,8'-functionalized derivatives. nih.gov

Another related concept is the use of chiral binaphthyl derivatives as auxiliaries to control stereoselectivity in other reactions. For instance, 1,1'-Binaphthyl-2,2'-diol (BINOL) and 8,8′-dihydroxy-1,1′-binaphthalene have been employed as chiral auxiliaries in asymmetric synthesis, including Diels-Alder reactions and Michael additions. wikipedia.orgresearchgate.netdocumentsdelivered.com This underscores the utility of the binaphthyl scaffold in transferring chiral information.

Directed Asymmetric Transformations for Binaphthalene Formation

Directed asymmetric transformations aim to control the stereoselective formation of the binaphthyl C-C axis. This can be achieved through various means, including the use of chiral catalysts or auxiliaries that direct the coupling of two naphthalene units.

The aforementioned synthesis involving the chiral resolution of (±)-7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol is a prime example of a directed asymmetric transformation. nih.gov The process to obtain the racemic precursor involves an iron(III) chloride-mediated oxidative coupling of 7-methoxynaphthalen-2-ol. nih.gov The subsequent resolution effectively directs the synthesis towards the desired enantiomerically pure scaffold.

The general principle of using chiral auxiliaries is to temporarily incorporate a stereogenic unit into the substrate to control the stereochemical outcome of a key reaction. wikipedia.org In the context of binaphthalene synthesis, a chiral auxiliary could be attached to a naphthalene precursor to influence the atroposelective coupling reaction. After the formation of the chiral axis, the auxiliary can be removed. Common chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.orgsigmaaldrich.com

Chemical Transformations for Diverse Substitution Patterns at Non-8,8'-Positions

Once the this compound core is synthesized, its utility can be expanded by introducing a variety of functional groups at other positions on the naphthalene rings. This allows for the fine-tuning of the molecule's steric and electronic properties.

Directed Ortho-Metallation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles.

The methoxy groups (-OMe) present at the 8 and 8' positions of this compound are known to function as moderate directing groups. wikipedia.orgorganic-chemistry.org In principle, treatment of this compound with a strong base like n-butyllithium would lead to deprotonation at the positions ortho to the methoxy groups, which are the 7 and 7' positions. Subsequent reaction with an electrophile would introduce a substituent at these sites.

A practical example of this methodology has been demonstrated on a related system. A double-brominated 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol derivative was treated with n-butyllithium at low temperature, followed by the addition of chlorodiphenylphosphine (B86185), to successfully introduce diphenylphosphine (B32561) groups at the 8 and 8' positions. nih.gov This showcases the feasibility of using DoM on substituted binaphthyl systems.

Table 1: Common Electrophiles Used in Directed Ortho-Metalation

| Electrophile | Functional Group Introduced |

| D2O | Deuterium |

| I2 | Iodine |

| CO2 | Carboxylic Acid |

| DMF | Aldehyde |

| R-X (e.g., CH3I) | Alkyl Group |

| Cl-SiR3 | Silyl (B83357) Group |

| Cl-PR2 | Phosphine Group |

Palladium-Catalyzed C-H Activation and Related Methods

Palladium-catalyzed C-H activation has emerged as a versatile and increasingly important tool for the functionalization of C-H bonds, offering a direct route to modify complex molecules without the need for pre-functionalized starting materials. snnu.edu.cnnih.gov These methods can be directed by a functional group within the substrate to achieve high regioselectivity.

For this compound, the methoxy groups could potentially direct a palladium catalyst to functionalize the C-H bonds at the 7 and 7' positions. However, other positions on the naphthalene rings could also be targeted depending on the specific catalytic system and directing group strategy employed. For instance, palladium-catalyzed Suzuki coupling has been used to functionalize the 2- and 2,2'-positions of chiral 1,1'-binaphthyl systems, demonstrating that these positions are accessible for modification. researchgate.net

Furthermore, derivatives of the target compound have been used as ligands in palladium-catalyzed reactions. For example, 8-diphenylphosphino-8′-methoxy-1,1′-binaphthyl (a mono-phosphine derivative) has been utilized as a chiral monodentate ligand in palladium-catalyzed reductions. researchgate.net This highlights the interplay between the binaphthyl scaffold and palladium catalysis. The development of palladium-catalyzed methods for the selective functionalization of various positions on the this compound core remains an active area of research, with the potential to generate a wide array of novel derivatives. nih.govresearchgate.net

Stereochemical Aspects and Chiral Resolution Strategies

Elucidation of Axial Chirality and Stereoisomerism in 8,8'-Dimethoxy-1,1'-binaphthalene

The defining stereochemical feature of this compound is its axial chirality. princeton.eduwikipedia.org This type of chirality originates not from a stereocenter, but from the non-planar arrangement of the two naphthalene (B1677914) rings. The steric hindrance imposed by the methoxy (B1213986) groups at the 8 and 8' positions, which are peri-positioned, restricts free rotation around the pivotal C1-C1' bond. nih.gov This restricted rotation gives rise to two stable stereoisomers that are non-superimposable mirror images of each other, known as atropisomers. princeton.edu These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the substituents around the chiral axis. The presence of these bulky groups at the 8 and 8' positions creates a distinct chiral microenvironment, which is crucial for its application in asymmetric transformations. nih.govrsc.org

The stereoisomerism of this compound can be further understood by considering the dihedral angle between the two naphthalene rings. In the stable ground state, this angle is significantly deviated from 0° or 180°, resulting in a helical-like structure. The energy barrier to rotation around the C1-C1' bond is substantial enough to allow for the isolation of the individual enantiomers at room temperature.

| Stereochemical Feature | Description | Key Influencing Factor |

|---|---|---|

| Axial Chirality | Chirality arising from hindered rotation about a single bond, not from a stereocenter. princeton.eduwikipedia.org | Steric hindrance between the two naphthalene rings. |

| Atropisomerism | Isomers resulting from hindered rotation that can be isolated as stable enantiomers. princeton.edu | The energy barrier to rotation is high enough to prevent racemization at ambient temperatures. |

| (R) and (S) Enantiomers | The two non-superimposable mirror-image forms of the molecule. | The spatial arrangement of the substituents around the chiral axis. |

Chiral Resolution Techniques for Racemic Mixtures

As with many chiral compounds, the synthesis of this compound often yields a racemic mixture, a 1:1 ratio of the (R) and (S) enantiomers. To utilize this compound in stereoselective applications, the separation of these enantiomers is paramount. Several techniques have been effectively employed for the chiral resolution of racemic this compound and its derivatives.

A classical and widely used method for resolving racemic mixtures is through the formation of diastereomeric salts. advanceseng.comlibretexts.org This technique involves reacting the racemic mixture with a chiral resolving agent, which is itself enantiomerically pure. libretexts.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility. advanceseng.com This difference in solubility allows for their separation by fractional crystallization. mdpi.com

For binaphthyl derivatives, chiral acids or bases are commonly used as resolving agents. libretexts.org For instance, a racemic binaphthyl derivative can be reacted with an enantiopure chiral acid to form a pair of diastereomeric salts. Due to their differing solubilities, one diastereomer will preferentially crystallize from the solution. After separation of the crystals, the desired enantiomer of the binaphthyl compound can be recovered by treatment with a base to neutralize the resolving agent. The choice of resolving agent and solvent system is critical for achieving efficient separation. rsc.orgresearchgate.net

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a powerful and versatile technique for the analytical and preparative separation of enantiomers. phenomenex.comresearchgate.net CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation. researchgate.net

For the separation of binaphthyl derivatives like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be very effective. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in their differential elution from the column. The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase solvent system, significantly influences the separation efficiency. phenomenex.comnih.gov

Another strategy for chiral resolution involves the derivatization of the racemic mixture with a chiral auxiliary. researchgate.net This process converts the enantiomers into a pair of diastereomers, which can then be separated using standard chromatographic or crystallization techniques. Following separation, the chiral auxiliary is cleaved off to yield the pure enantiomers of the original compound.

For example, a racemic binaphthyl diol can be reacted with an enantiopure chiral reagent, such as (1S)-(+)-10-camphorsulfonyl chloride, to form diastereomeric esters. nih.gov These diastereomers can be separated by silica (B1680970) gel chromatography. Subsequent hydrolysis of the separated diastereomers removes the camphorsulfonyl group, affording the individual (R) and (S) enantiomers of the binaphthyl diol. nih.gov This method, while effective, requires additional synthetic steps for derivatization and cleavage. nih.govnih.gov

| Resolution Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. advanceseng.comlibretexts.org | Scalable and cost-effective for large-scale separations. advanceseng.com | Requires a suitable and often expensive chiral resolving agent; can be time-consuming. libretexts.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. phenomenex.comresearchgate.net | High separation efficiency and applicable to a wide range of compounds. phenomenex.com | Can be expensive for preparative scale; requires specialized columns. researchgate.net |

| Resolution via Derivatization | Covalent bonding to a chiral auxiliary to form separable diastereomers. researchgate.net | Allows for separation using standard techniques. | Requires additional reaction and cleavage steps, potentially lowering overall yield. nih.gov |

Stereochemical Stability and Racemization Pathways

The utility of chiral binaphthyl compounds in asymmetric synthesis is contingent upon their stereochemical stability. Racemization, the process by which an enantiomerically pure sample converts into a racemic mixture, can occur if the rotational energy barrier around the C1-C1' bond is overcome. For 8,8'-disubstituted binaphthyls, this barrier is generally high due to the significant steric hindrance of the substituents. rsc.org

The racemization of 1,1'-binaphthyl derivatives typically proceeds through a transition state that is more planar than the ground state. acs.orgresearchgate.net Quantum chemical calculations have shown that the preferred racemization pathway for many binaphthyls involves a transition state with C_i symmetry. acs.orgresearchgate.net The energy barrier for this process is primarily influenced by the size of the substituents at the ortho (2,2') and peri (8,8') positions. Larger substituents lead to a higher rotational barrier and thus greater optical stability. acs.org For this compound, the methoxy groups provide a substantial barrier to rotation, rendering the enantiomers configurationally stable under typical conditions. However, at elevated temperatures, racemization can occur. acs.org It has also been noted that photoirradiation can induce racemization in some binaphthyl derivatives. mdpi.com

Control of Atropisomerism through Rational Design

The ability to control the atropisomeric properties of binaphthyl compounds is a key aspect of their rational design for specific applications. By modifying the substituents on the binaphthyl core, the rotational barrier and, consequently, the stereochemical stability can be fine-tuned.

Increasing the steric bulk of the groups at the 2,2' and 8,8' positions will generally increase the barrier to racemization, leading to more stable atropisomers. acs.org Conversely, reducing the size of these substituents will lower the rotational barrier. This principle allows for the design of binaphthyl ligands with varying degrees of conformational rigidity. In some cases, introducing bridging units between the two naphthalene moieties can lock the conformation and prevent any possibility of rotation, creating permanently chiral structures. nih.gov The strategic placement of functional groups can also influence the electronic properties and coordination behavior of the resulting ligands, further expanding their utility in asymmetric catalysis. nih.gov

Advanced Spectroscopic and Structural Characterization of 8,8 Dimethoxy 1,1 Binaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 8,8'-Dimethoxy-1,1'-binaphthalene and for analyzing its chiral nature.

The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus within the molecule. For referencing NMR spectra, residual solvent signals (e.g., δ = 7.26 for CDCl₃) are typically used for ¹H NMR, while the solvent signal itself (e.g., δ = 77.06 ppm for CDCl₃) is used for ¹³C NMR. rsc.org

In this compound, the C₂ symmetry of the molecule means that corresponding protons and carbons on each naphthalene (B1677914) ring are chemically equivalent, simplifying the spectra.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show a complex set of multiplets corresponding to the six non-equivalent protons on each naphthalene unit. The methoxy (B1213986) protons (-OCH₃) at the C8 and C8' positions would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the attached oxygen atom. The exact chemical shifts are influenced by the anisotropic effects of the aromatic rings and the specific conformation (dihedral angle) of the binaphthyl system.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display eleven distinct signals for the 22 carbon atoms due to the molecule's symmetry. This includes ten signals for the aromatic carbons of the naphthalene core and one signal for the two equivalent methoxy carbons. The methoxy carbon signal typically appears around 55-57 ppm. rsc.org The quaternary carbons C1, C1', C8, and C8' can be identified by their characteristic chemical shifts and lack of a directly attached proton.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Note: These are approximate values based on related structures. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Methoxy Protons | ¹H | 3.5 - 4.0 | Singlet (s) |

| Aromatic Protons | ¹H | 7.0 - 8.0 | Multiplets (m) |

| Methoxy Carbons | ¹³C | 55 - 57 | Quartet (q) in ¹H-coupled |

| Aromatic Carbons | ¹³C | 100 - 160 | Various |

While 1D NMR provides information on the chemical environments, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons). It is used to trace the connectivity of the protons within each naphthalene ring system.

HSQC: This experiment maps protons to the carbons they are directly attached to, allowing for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons by observing their correlations with nearby protons, and for confirming the position of the methoxy groups by showing a correlation between the methoxy protons and the C8 carbon.

Quantifying the enantiomeric purity of a sample of this compound is essential. NMR spectroscopy offers powerful methods for this analysis without requiring physical separation of the enantiomers.

Chiral Solvating Agents (CSAs): A chiral solvating agent is a chiral molecule that can form transient, diastereomeric complexes with the enantiomers of the analyte in solution. rsc.org These complexes have slightly different magnetic environments, which can lead to the resolution of signals for the two enantiomers in the ¹H NMR spectrum. For this compound, CSAs would interact with the methoxy groups, causing the single methoxy peak observed for the racemate to split into two distinct singlets, one for each enantiomer. The ratio of the integrals of these two peaks directly corresponds to the enantiomeric excess of the sample.

Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the analyte with a chiral derivatizing agent to form stable diastereomers. This requires a suitable functional group on the analyte. While this compound itself lacks a reactive site for common CDAs, a precursor such as 8,8'-dihydroxy-1,1'-binaphthalene could be reacted with a chiral acid or isocyanate. The resulting diastereomeric esters or urethanes would exhibit distinct NMR spectra, allowing for the determination of the ee by integration of specific, well-resolved signals. nih.gov

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers clues to its structure through the analysis of fragmentation patterns.

For this compound (C₂₂H₁₈O₂), the molecular weight is 314.38 g/mol . sigmaaldrich.comsigmaaldrich.com In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to its exact mass (314.1307).

The fragmentation pattern in electron ionization (EI-MS) can be predicted based on the structure:

Loss of a methyl radical: A common fragmentation pathway for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable oxonium ion, resulting in a fragment at [M-15]⁺.

Loss of formaldehyde (B43269): Subsequent loss of formaldehyde (CH₂O, 30 Da) from the [M-15]⁺ fragment is also possible.

Cleavage of the binaphthyl bond: While the C1-C1' bond is strong, some fragmentation could occur here, leading to ions corresponding to a methoxynaphthyl fragment.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula of Loss |

| 314 | Molecular Ion [M]⁺˙ | - |

| 299 | [M - CH₃]⁺ | •CH₃ |

| 284 | [M - 2xCH₃]⁺ | 2x •CH₃ |

| 283 | [M - OCH₃]⁺ | •OCH₃ |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. nist.gov For a chiral, enantiomerically pure sample of this compound, this technique can unambiguously establish whether it is the (R) or (S) enantiomer. nih.gov

A critical parameter defining the shape of binaphthyl atropisomers is the dihedral angle (torsional angle) between the mean planes of the two naphthalene rings. This angle is a direct consequence of the steric hindrance caused by the substituents at the peri-positions (C8 and C8'). The steric repulsion between the two methoxy groups in this compound forces the naphthalene rings to adopt a non-planar arrangement. X-ray analysis of a closely related structure, a tetramethoxy binaphthyl phosphine (B1218219) derivative substituted at the 8,8' positions, revealed a large torsion angle of 118.87°. nih.gov This demonstrates that substitution at the 8,8' positions creates a highly twisted and well-defined chiral environment. nih.govrsc.org This measurement provides a precise description of the molecule's conformation in the crystalline state.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov It is a powerful technique for studying the stereochemistry of atropisomers like this compound in solution.

The CD spectrum of a binaphthyl derivative is dominated by exciton (B1674681) coupling between the strong π-π* transitions of the two naphthalene chromophores. This coupling gives rise to a characteristic bisignate (two-signed) signal, known as a Cotton effect. The sign of this exciton-coupled CD spectrum is directly related to the helicity of the binaphthyl system, and therefore to its absolute configuration.

A positive exciton couplet (positive Cotton effect at longer wavelength, negative at shorter wavelength) typically corresponds to one enantiomer.

A negative exciton couplet (negative Cotton effect at longer wavelength, positive at shorter wavelength) corresponds to the other.

The shape and intensity of the CD spectrum are highly sensitive to the dihedral angle between the naphthalene rings. researchgate.net Therefore, CD spectroscopy not only helps in assigning the absolute configuration by comparing experimental spectra to theoretical calculations but also provides insight into the conformational dynamics of the molecule in solution.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification and Conformational Analysis

The structure of this compound contains several key functional groups whose vibrational signatures can be anticipated. The primary vibrational modes of interest include the C-H stretching of the aromatic rings and the methoxy groups, the C-O stretching of the ether linkages, and the C=C stretching vibrations within the naphthalene core. The unique atropisomeric nature of the binaphthyl system, arising from hindered rotation around the C1-C1' bond, is also expected to influence the vibrational spectra, potentially leading to distinct spectral features corresponding to different conformers.

Functional Group Identification:

The interpretation of the vibrational spectra would rely on the characteristic absorption and scattering frequencies of the constituent functional groups.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene rings are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methoxy groups (-OCH₃) will exhibit symmetric and asymmetric C-H stretching vibrations, typically observed in the 2960-2850 cm⁻¹ range.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene rings would produce a series of bands in the 1650-1450 cm⁻¹ region.

C-O Ether Stretching: The C-O stretching vibrations of the methoxy groups are characteristic and typically give rise to strong absorptions in the FTIR spectrum, generally in the 1260-1000 cm⁻¹ range. The asymmetric stretch is usually stronger and found at higher wavenumbers than the symmetric stretch.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern on the ring and appear in the 900-675 cm⁻¹ region. These bands can be particularly useful for confirming the substitution pattern of the naphthalene rings.

Conformational Analysis:

The dihedral angle between the two naphthalene rings in this compound defines its conformation. This atropisomeric conformation is expected to be stable due to the steric hindrance imposed by the methoxy groups at the 8 and 8' positions. Vibrational spectroscopy, particularly in the low-frequency region (below 400 cm⁻¹), can be sensitive to such conformational details. Specific vibrational modes, often involving skeletal deformations of the entire molecule, may shift in frequency or change in intensity depending on the dihedral angle.

A detailed conformational analysis would typically involve comparing the experimental FTIR and Raman spectra with theoretical spectra calculated for different possible conformers using computational methods such as Density Functional Theory (DFT). By matching the calculated vibrational frequencies and intensities with the experimental data, the most stable conformation in the solid state or in solution can be determined.

Data Tables of Predicted Vibrational Frequencies:

In the absence of direct experimental data, the following tables provide a generalized prediction of the key vibrational bands for this compound based on typical group frequencies.

Table 1: Predicted FTIR and Raman Vibrational Bands for Functional Group Identification in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2960 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1650 - 1450 | Medium to Strong | Strong |

| C-O-C Asymmetric Stretch (Ether) | ~1250 | Strong | Weak |

| C-O-C Symmetric Stretch (Ether) | ~1040 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

Applications in Asymmetric Catalysis

Design Principles for 8,8'-Dimethoxy-1,1'-binaphthalene-Based Chiral Ligands

The design of chiral ligands based on the this compound scaffold is centered on creating a well-defined and sterically demanding chiral environment around a metal center. The fundamental principle lies in the inherent C2 symmetry of the binaphthyl backbone, which reduces the number of possible competing transition states in a catalytic cycle, thereby simplifying the stereochemical outcome.

A key feature of ligands derived from this scaffold is the presence of functional groups at the peri-positions (8 and 8'). These substituents can profoundly affect the topology of the ligand and create a unique microenvironment for asymmetric transformations. nih.gov For instance, the introduction of phosphine (B1218219) moieties at these positions leads to the formation of bidentate ligands capable of coordinating to transition metals. The synthesis of such ligands often involves a multi-step process, starting from the chiral resolution of a racemic precursor, followed by functional group transformations. nih.gov

Metal-Ligand Complexation and Chiral Environment Creation

The efficacy of this compound-based ligands in asymmetric catalysis is intrinsically linked to their ability to form well-defined complexes with transition metals, thereby creating a chiral pocket that dictates the stereochemical outcome of the reaction.

Coordination Chemistry with Transition Metals

Bidentate phosphine ligands derived from the this compound scaffold readily coordinate with various transition metals, such as palladium and ruthenium, which are commonly used in catalysis. These phosphines act as "soft" σ-donating ligands, forming stable complexes that are crucial for catalytic activity. The coordination of the two phosphorus atoms to the metal center forms a chelate ring, the geometry of which is a key determinant of the catalyst's stereoselectivity.

X-ray crystal structure analysis of metal complexes bearing these ligands provides invaluable insights into their coordination geometry. For instance, the analysis of a diphosphine ligand derived from a tetramethoxy-1,1'-binaphthyl precursor reveals the specific spatial arrangement of the diphenylphosphine (B32561) and binaphthyl groups, which is essential for creating an effective chiral environment for asymmetric catalysis. researchgate.net

Influence of 8,8'-Methoxy Groups on Ligand Geometry and Bite Angle

The methoxy (B1213986) groups at the 8 and 8' positions of the binaphthalene core exert a significant influence on the ligand's geometry and its coordination properties. These peri-positioned groups contribute to the steric bulk around the coordination sphere, which in turn affects the torsion angle between the two naphthalene (B1677914) rings. nih.gov For a diphosphine ligand derived from a tetramethoxy binaphthyl precursor, the torsion angle was found to be 118.87°, which is larger than that of the parent BINAP ligand. This increased torsion angle is attributed to the steric and electronic features induced by the methoxy groups. nih.gov

The "bite angle" is a critical parameter in diphosphine ligands, defined as the P-M-P angle in the resulting metal complex. nih.govacs.org This angle is influenced by the ligand's backbone and can impact the activity and selectivity of the catalyst. nih.gov The rigid binaphthyl scaffold, further constrained by the 8,8'-substituents, preorganizes the phosphine donors, leading to a specific bite angle upon metal complexation. This defined geometry helps to create a rigid and predictable chiral environment around the metal, which is essential for effective enantioselective catalysis. nih.gov

Enantioselective Transformations Catalyzed by this compound Derivatives

Ligands derived from this compound have been successfully employed in a range of enantioselective reactions, demonstrating their potential to induce high levels of stereocontrol.

Asymmetric Hydrogenation Reactions

The general success of Ru(II)-BINAP/diamine systems in the asymmetric hydrogenation of ketones further underscores the potential of binaphthyl-based ligands in this field. These catalytic systems are known for their high activity and enantioselectivity. researchgate.net

Asymmetric Carbon-Carbon Bond Forming Reactions

Chiral ligands based on the this compound framework have shown considerable promise in a variety of asymmetric carbon-carbon bond-forming reactions.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the construction of biaryl compounds. The use of chiral phosphine ligands can render this reaction enantioselective, leading to the synthesis of axially chiral biaryls. While specific applications of this compound-derived ligands in this reaction are still emerging, related chiral monophosphine ligands have been shown to be effective. For example, in the asymmetric Suzuki-Miyaura coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acids, chiral-bridged biphenyl (B1667301) monophosphine ligands have afforded the corresponding axially chiral biaryl compounds in very high yields and with good enantioselectivities. beilstein-journals.org

| Aryl Halide | Boronic Acid | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-3-methyl-2-bromobenzamide | 1-Naphthaleneboronic acid | Chiral Monophosphine L7 | 85 | 78 |

| N-(4-fluorophenyl)-3-methyl-2-bromobenzamide | 1-Naphthaleneboronic acid | Chiral Monophosphine L7 | 99 | 80 |

| N-(4-(trifluoromethyl)phenyl)-3-methyl-2-bromobenzamide | 1-Naphthaleneboronic acid | Chiral Monophosphine L7 | 99 | 81 |

Mannich Reaction: The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds. Catalytic systems employing chiral metal complexes are often used to control the stereochemical outcome. While direct data for this compound-derived catalysts is limited, the broader class of binaphthyl-based ligands has been successfully applied. For instance, chiral copper(II)-diamine complexes are effective catalysts for the Mannich-type reactions of N-acylimino esters with silyl (B83357) enol ethers, affording the products in high yields and with high enantioselectivities. nih.gov

Aldol (B89426) Reaction: The asymmetric aldol reaction is a fundamental C-C bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. Binaphthyl-based molecules have been extensively used as organocatalysts and as ligands for metal-catalyzed versions of this reaction. researchgate.net For example, binaphthyl-derived diamine/protic acid bifunctional catalysts have been used in direct asymmetric anti-aldol reactions in aqueous media, providing good yields and enantioselectivities. researchgate.net

| Aldehyde | Ketone | Catalyst Type | Yield (%) | diastereoselectivity (dr) | ee (%) |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Cyclohexanone | BINOL-derived diamine/protic acid | 99 | 95:5 (anti/syn) | 97 (anti) |

| 4-Chlorobenzaldehyde | Cyclohexanone | BINOL-derived diamine/protic acid | 98 | 96:4 (anti/syn) | 96 (anti) |

| Benzaldehyde (B42025) | Acetone (B3395972) | BINOL-derived diamine/protic acid | 85 | - | 80 |

Michael Addition: The asymmetric Michael addition is a versatile method for the enantioselective formation of C-C bonds. Chiral ligands derived from the binaphthyl scaffold have been employed in this reaction. For example, 2,8'-disubstituted-1,1'-binaphthyls have been used as chiral phase-transfer catalysts in the Michael addition of a glycine-derived enolate to methyl acrylate, affording the product with high enantioselectivity. nih.gov

Other Enantioselective Organic Reactions (e.g., Friedel-Crafts, Henry, Diels-Alder)

The utility of binaphthyl-based chiral ligands extends to a wide array of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. The unique, sterically defined chiral pocket created by the binaphthyl scaffold is effective in controlling the facial selectivity of approaching substrates. Binaphthyl-based scaffolds have been successfully employed as chiral catalysts or ligands in numerous transformations, including Friedel-Crafts, Henry, and Diels-Alder reactions.

Diels-Alder Reaction: A notable example is the use of a chiral titanium(IV) complex derived from 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H8-BINOL), a hydrogenated derivative of the binaphthyl scaffold. This catalyst has proven highly effective in the hetero-Diels-Alder reaction between aldehydes and Danishefsky's diene. The Ti(IV)-H8-BINOL (TiHBOL) complex facilitates the reaction with exceptional enantioselectivity and high yields for a variety of aldehydes. nih.gov

For instance, the reaction of benzaldehyde with Danishefsky's diene, catalyzed by the TiHBOL complex, yields the corresponding 2,3-dihydro-4H-pyran-4-one derivative with up to 99% enantiomeric excess (ee) and a 92% yield. nih.gov The high efficacy of the H8-BINOL ligand compared to its parent BINOL in some systems is attributed to its modified dihedral angle, which influences the geometry of the transition state. acs.org

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Benzaldehyde | 92 | 99 | nih.gov |

| p-Tolualdehyde | 91 | 99 | nih.gov |

| p-Chlorobenzaldehyde | 95 | 98 | nih.gov |

| Cinnamaldehyde | 90 | 96 | nih.gov |

Friedel-Crafts and Henry Reactions: While specific data for this compound in Friedel-Crafts and Henry reactions is limited, the broader class of BINOL derivatives is widely used. For example, chiral copper(I) complexes with binaphthyl-prolinol ligands have been shown to be effective in the enantioselective Friedel-Crafts alkylation of indoles. researchgate.net Similarly, lanthanide complexes based on 1,1'-bi-2-naphthol (B31242) (BINOL) have been employed as catalysts in the asymmetric Henry (nitroaldol) reaction, yielding chiral nitroalcohols with high enantiomeric purity. researchgate.net These examples underscore the potential of the 8,8'-disubstituted binaphthyl framework as a privileged scaffold for inducing chirality in these important synthetic transformations.

Mechanistic Investigations of Catalytic Cycles and Chiral Induction

Understanding the mechanism by which chiral information is transferred from the catalyst to the product is crucial for rational catalyst design. For binaphthyl-based ligands, chiral induction is a result of the well-defined, C2-symmetric chiral environment they create around a central metal atom. The substituents on the binaphthyl rings, particularly at the 3,3' and 8,8' positions, play a critical role in shaping this environment and influencing catalytic activity and selectivity.

The peri-positioned functional groups at the 8,8' positions on the binaphthyl backbone are particularly impactful, as they can directly influence the catalyst's topology and the steric environment of the active site. nih.gov In the case of the highly successful Ti(IV)-H8-BINOL catalyzed hetero-Diels-Alder reaction, the proposed mechanism involves the formation of a chiral Lewis acid complex that coordinates to the aldehyde substrate, activating it for nucleophilic attack by the diene. The facial selectivity of the diene's approach is dictated by the steric hindrance imposed by the binaphthyl ligand, with the dihedral angle of the binaphthyl unit being a key parameter controlling enantioselectivity. nih.gov

Recent mechanistic studies on BINOL-metal catalysis have also proposed an alternative "chiral-at-metal" stereoinduction model. nih.gov In this mechanism, the chiral BINOL ligand induces chirality at the metal center itself, creating a stable, stereogenic octahedral metal alkoxide intermediate. This chiral-at-metal species is the catalytically relevant intermediate that promotes the stereo-determining step of the reaction. This model, supported by theoretical calculations and spectroscopic evidence, suggests that the primary source of chirality transfer originates from the metal center's configuration, which is established by the diastereoselective assembly with the chiral ligand. nih.gov This contrasts with traditional models that emphasize non-covalent interactions between the substrate and the ligand backbone.

Catalyst Recycling and Reusability Studies

A significant challenge in homogeneous catalysis, particularly with complex and expensive chiral ligands, is the separation of the catalyst from the reaction mixture and its subsequent reuse. To address this, considerable effort has been directed towards the heterogenization of these catalysts by immobilizing them on solid supports.

A successful example involves a derivative of the H8-BINOL scaffold, a key structural relative of this compound. A 3-aryl H8-BINOL ligand has been grafted onto the surface of silica (B1680970) gel. The resulting silica-supported ligand, when used to form a titanium complex, creates a robust heterogeneous catalyst for the enantioselective alkylation and arylation of aldehydes. nih.gov This immobilized catalyst demonstrates excellent reusability, maintaining high yields and enantioselectivities for up to 14 consecutive runs with no significant loss of activity. nih.gov

Similarly, BINOL-derived chiral phosphoric acids (CPAs) have been immobilized on various solid supports, including polystyrene and silica nanoparticles. acs.orgresearchgate.net These heterogeneous catalysts have shown high stability and recyclability in a range of stereoselective transformations. For instance, a silica-supported CPA was recycled ten times in a transfer hydrogenation reaction without any reactivation steps, consistently providing excellent yields and enantioselectivities. acs.org These studies highlight a viable strategy for making catalysts derived from the binaphthyl scaffold more economically and environmentally sustainable for practical applications.

Functionalization and Derivatization Strategies for Advanced Materials

Synthesis of New Functionalized 8,8'-Dimethoxy-1,1'-binaphthalene Derivatives

The strategic introduction of various functional groups onto the this compound core allows for the synthesis of a diverse range of derivatives with unique chemical and physical properties.

The synthesis of C2 symmetric 8,8'-disubstituted binaphthyl phosphine (B1218219) ligands has been explored for their potential in asymmetric catalysis. nih.gov One approach involves a multi-step synthesis starting from the chiral resolution of racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol. nih.gov The resolved enantiomers are then protected, for instance, by methylation, to yield precursors like (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene. researchgate.net

A key step in introducing phosphine groups is bromination at the 8,8'-positions, typically using N-bromosuccinimide (NBS). nih.gov The resulting 8,8'-dibromo derivative can then undergo a lithium-halogen exchange followed by reaction with chlorodiphenylphosphine (B86185) to yield the desired diphosphine ligand, [1,1'-binaphthalene]-8,8'-diyl bis(diphenylphosphane). rsc.org

Table 1: Synthesis of 8,8'-diyl bis(diphenylphosphane) Derivative

| Step | Reaction | Reagents | Yield |

|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide (NBS) | 50% |

| 2 | Phosphination | n-BuLi, Ph₂PCl | 40% |

Data sourced from a study on the enantioselective synthesis of 8,8'-disubstituted binaphthyl ligands. rsc.org

The resulting diphosphine ligands exhibit unique chiral microenvironments, as confirmed by X-ray analysis, and show potential for applications in asymmetric synthesis and catalysis. nih.govrsc.org

[1,1'-Binaphthalene]-8,8'-dicarboxylic acid is a key derivative with applications as a precursor for chiral ligands and catalysts. A classical synthesis route starts from 1,8-naphthalimide. google.com This is first hydrolyzed to 1-amino-8-naphthoic acid sodium salt. google.comgoogle.com The salt is then diazotized in cold hydrochloric acid to form a diazonium salt.

The crucial step is the reductive coupling of this diazonium salt, often catalyzed by copper salts, to form the binaphthyl dicarboxylic acid. A greener production method has been developed using a copper ammonia (B1221849) solution as a catalyst, which can be regenerated in situ, leading to higher yields. google.comgoogle.com The final product is precipitated by acidifying the reaction mixture. This dicarboxylic acid can be used in various analytical methods, including reverse-phase HPLC. sielc.com

The introduction of boronic acid groups onto the binaphthyl backbone creates versatile intermediates for further functionalization, particularly through Suzuki-Miyaura coupling reactions. The synthesis of (R)-(2,2'-dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid has been reported. researchgate.net

The process typically begins with the methylation of (R)-BINOL to produce (R)-2,2'-dimethoxy-1,1'-binaphthalene. researchgate.net This intermediate is then subjected to lithiation using n-butyllithium in the presence of TMEDA, followed by reaction with a boron electrophile like triethyl borate. researchgate.net Finally, acidic workup yields the desired diboronic acid. researchgate.net

Table 2: Synthesis of (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

| Step | Reagents | Conditions |

|---|---|---|

| 1 | (CH₃)₂SO₄, 10% NaOH | rt, 6 h, then 100 °C, 2 h |

| 2 | n-BuLi, TMEDA, Et₂O | 0 °C, 5 h |

| 3 | B(OEt)₃ | -78 °C, 2 h, then -78 °C to rt, 15 h |

| 4 | 1 M HCl | 5 °C, 3 h |

Conditions for the synthesis of the diboronic acid derivative. researchgate.net

Chiral diamine derivatives of the binaphthyl scaffold are valuable ligands and organocatalysts. orgsyn.org 1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives are particularly important. rsc.org The synthesis of N,N'-dimethyl-1,1'-binaphthyldiamine can be achieved from the corresponding dicarbamate precursor. orgsyn.org

A common method involves the reduction of a diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. orgsyn.org This reaction effectively converts the carbamate (B1207046) groups to the desired dimethylamino functionalities. The kinetic resolution of BINAM derivatives can also be achieved through catalytic acylation. rsc.org Chiral bisporphyrins linked with 2,2'-diamino-1,1'-binaphthyl have been synthesized to study supramolecular interactions with chiral diamines. frontiersin.org

Development of this compound as Chiral Auxiliaries and Resolving Agents

The inherent chirality of the binaphthyl framework makes its derivatives, including those of this compound, valuable as chiral auxiliaries and resolving agents in asymmetric synthesis.

Chiral 1,1'-binaphthalene-8,8'-diol has been demonstrated to be an effective chiral auxiliary in asymmetric Michael additions. researchgate.net The half-esters of this diol can undergo 1,4-addition of lithium dialkyl cuprates with high enantioselectivity. researchgate.net Similarly, bidentate phosphine ligands derived from the binaphthyl core, such as 2-diphenylphosphino-2'-hydroxy-1,1'-binaphthyl (HO-MOP), have been successfully employed as chiral auxiliaries in the asymmetric synthesis of ruthenium polypyridyl complexes. rsc.org

The functional groups at the 8,8' positions play a critical role in creating a unique chiral microenvironment that can influence the stereochemical outcome of a reaction. nih.gov This makes derivatives of this compound promising candidates for the development of new and efficient chiral auxiliaries and resolving agents.

Strategies for Enhancing Optical Stability of Derivatives

The optical stability of binaphthyl derivatives is a crucial factor for their application in asymmetric synthesis, as racemization can lead to a loss of enantiomeric purity. The racemization of these compounds typically proceeds through a transition state with Cᵢ symmetry. usu.edu

A key strategy to enhance optical stability is the introduction of bulky substituents at the 2,2' positions of the binaphthyl core. usu.edu These groups increase the rotational barrier around the C1-C1' bond, thereby preventing atropisomerization, even at elevated temperatures. nih.govusu.edu The size of the substituent is the primary factor influencing the energy barrier to racemization, with larger groups leading to greater optical stability. usu.edu

Conversely, moving substituents from the 2,2' to the 6,6' positions, where steric hindrance is reduced, lowers the racemization barrier. usu.edu The inherent rigidity of the binaphthyl skeleton itself contributes significantly to its optical stability compared to the more flexible biphenyl (B1667301) system. usu.edu Therefore, the strategic placement of large, sterically demanding groups in the peri-positions (2,2' and 8,8') is an effective method for designing optically robust binaphthyl-based chiral molecules. nih.gov

Supramolecular Chemistry and Molecular Recognition

Self-Assembly of 8,8'-Dimethoxy-1,1'-binaphthalene Derivatives into Chiral Architectures

The inherent chirality and structural rigidity of the binaphthyl backbone in this compound derivatives drive their self-assembly into a variety of well-defined chiral superstructures.

Derivatives of this compound have been shown to form chiral gels and aggregates in solution. For instance, the introduction of specific functional groups can lead to the formation of chiral aggregates as the polarity of the solvent system is altered. nih.govrsc.org This aggregation behavior is often accompanied by changes in photophysical properties, such as aggregation-induced emission (AIE), where the fluorescence intensity increases upon aggregate formation. nih.govrsc.org Studies have demonstrated that as the fraction of a polar solvent like water increases in a nonpolar/polar solvent mixture, the specific rotation values of these derivatives can change, indicating the formation of chiral aggregates. rsc.org This property is crucial for the development of new materials for asymmetric synthesis and catalysis. nih.govrsc.org

Host-Guest Chemistry and Molecular Encapsulation

Host-guest chemistry, a fundamental concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. wikipedia.org Derivatives of this compound can be designed to act as chiral hosts, capable of selectively encapsulating guest molecules within their well-defined cavities. This binding is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org

The design of these host molecules often involves creating a pre-organized three-dimensional structure that is complementary in size and shape to the intended guest. The binaphthyl unit provides a rigid and chiral scaffold, and additional functional groups can be introduced to enhance binding affinity and selectivity. For example, bowl-shaped cyclophanes constructed from binaphthyl derivatives have been used to create proton-responsive supramolecular polymers. acs.org

Chiral Recognition Phenomena

A key application of chiral molecules derived from this compound lies in their ability to differentiate between the enantiomers of other chiral compounds, a process known as chiral recognition.

Derivatives of this compound have been successfully employed for the enantioselective recognition of a variety of chiral substrates, including amino alcohols and amino acids. nih.govnih.gov The principle behind this recognition is the formation of diastereomeric complexes between the chiral host and the two enantiomers of the chiral guest, which have different stabilities. This difference in stability arises from the specific three-dimensional fit and intermolecular interactions between the host and each enantiomer.

For instance, a chiral polymer incorporating an (S)-2,2'-dimethoxy-(1,1'-binaphthalene)-3,3'-diamine unit has demonstrated excellent enantioselective recognition of phenylalaninol, with a high enantiomeric fluorescence difference ratio. nih.gov Similarly, other binaphthyl derivatives have been used as chiral auxiliaries in asymmetric reactions, highlighting their ability to create a unique chiral microenvironment. nih.govresearchgate.net

Table 1: Examples of Enantioselective Recognition by this compound Derivatives

| Chiral Host Derivative | Chiral Substrate | Recognition Outcome |

| Polymer with (S)-2,2'-dimethoxy-(1,1'-binaphthalene)-3,3'-diamine nih.gov | Phenylalaninol | High enantioselective recognition with a fluorescence difference ratio of 8.99. nih.gov |

| 8,8′-disubstituted binaphthyl ligands nih.gov | α-aryl enamides | Highly effective enantiomeric control in hydrogenation reactions. nih.gov |

| 1,1′-Binaphthalene-8,8′-diol researchgate.net | Amines (e.g., valine derivative) | Significant chiral recognition with a notable difference in Gibbs free energy of binding. researchgate.net |

The chiral recognition capabilities of this compound derivatives are often coupled with fluorescence signaling to create powerful analytical tools. mdpi.com These fluorescent sensors are designed such that the binding event with a chiral analyte leads to a measurable change in their fluorescence properties, such as intensity, wavelength, or lifetime. mdpi.commdpi.com

A common strategy involves a "turn-on" or "turn-off" fluorescence response. For example, a chiral polymer based on a binaphthalene derivative exhibited a significant "turn-on" fluorescence enhancement upon binding with (D)-phenylalaninol, allowing for its visual detection under a UV lamp. nih.gov The design of these sensors often relies on creating a rigid and chiral structure that can effectively interact with the analyte and translate that interaction into an optical signal. mdpi.com The large chiral barriers and rigid structures of 1,1'-binaphthyl compounds make them particularly suitable for constructing chiral fluorescent sensors. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Studies on Conformation and Atropisomerism (e.g., DFT Calculations)

The phenomenon of atropisomerism, which arises from hindered rotation around a single bond, is a defining feature of the 1,1'-binaphthyl scaffold. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the conformational landscape and the rotational barriers of these molecules.

While specific DFT calculations for 8,8'-Dimethoxy-1,1'-binaphthalene are not extensively documented in publicly available literature, the behavior of the parent 1,1'-binaphthyl and its other derivatives provides a strong basis for understanding its properties. For the unsubstituted 1,1'-binaphthyl, the rotational barrier for racemization has been a subject of both experimental and computational interest. DFT studies have been applied to investigate the various pathways and transition states for the configurational inversion of 1,1'-binaphthyl and its derivatives like 1,1'-binaphthalene-2,2'-diol. acs.org These studies have revealed that the preferred pathway for racemization is typically an anti pathway with a centrosymmetric transition state. acs.org

The primary factor influencing the energy barrier for this process is the steric size of the substituents at the 2,2' and, by extension, the 8,8' positions. worldscientific.com It has been observed that replacing the hydrogen atoms at the 2,2' positions with any substituent, regardless of its electron-withdrawing or -donating nature, increases the racemization barrier. worldscientific.com This suggests that the methoxy (B1213986) groups at the 8 and 8' positions of this compound would create significant steric hindrance, leading to a high rotational barrier and conferring considerable optical stability to its enantiomers.

| Compound | Computational Method | Calculated Rotational Barrier (kcal/mol) | Racemization Pathway |

|---|---|---|---|

| 1,1'-Binaphthyl | B3LYP/6-31G(d,p) | 23.0 | anti-Ci |

| 1,1'-Bi-2-naphthol (B31242) (BINOL) | DFT | ~40 | anti-Ci |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | DFT | 49.4 | - |

Modeling of Chiral Induction and Stereoselectivity in Catalytic Systems

The C2-symmetric nature of binaphthyl derivatives makes them excellent chiral ligands in asymmetric catalysis. Computational modeling plays a crucial role in understanding the mechanisms of chiral induction and predicting the stereoselectivity of catalytic reactions. These models often focus on the transition state structures of the catalyst-substrate complexes.

While specific models for catalytic systems involving this compound are not prevalent, the general principles derived from studies of other binaphthyl ligands are applicable. For instance, in asymmetric hydrogenations catalyzed by ruthenium complexes of BINAP, the mechanism is believed to involve a six-membered pericyclic transition state where a hydride on the ruthenium and a proton from a diamine ligand are transferred simultaneously to the substrate. nih.gov The chirality of the binaphthyl backbone dictates the facial selectivity of this transfer.

Computational studies on H8-BINOL, a reduced form of BINOL, have shown that its greater flexibility compared to BINOL allows it to adopt a transition state geometry that leads to excellent enantioselectivity in various reactions. researchgate.net The dihedral angle of the binaphthyl unit is a key parameter in these models. researchgate.net It is plausible that ligands derived from this compound would also be amenable to such modeling to rationalize and predict their efficacy in asymmetric catalysis.

Prediction of Reactivity and Selectivity in Functionalization Reactions

Computational methods are increasingly used to predict the reactivity and regioselectivity of functionalization reactions on aromatic systems. For a molecule like this compound, with multiple potential reaction sites, theoretical predictions can be a valuable guide for synthetic chemists.

Approaches such as calculating the energies of reaction intermediates and transition states using DFT can help in determining the most likely positions for electrophilic or nucleophilic attack. The distribution of frontier molecular orbitals (HOMO and LUMO) and the calculated atomic charges can also provide insights into the reactivity of different positions on the naphthalene (B1677914) rings.

While specific computational studies on the functionalization of this compound are not widely reported, the methodologies have been successfully applied to other complex aromatic molecules. For example, DFT calculations have been used to understand the regioselectivity of C-H functionalization reactions on various substrates. These studies often reveal that a combination of steric and electronic factors governs the outcome of the reaction.

Future Research Directions

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability.

Furthermore, the principles of green chemistry are expected to be increasingly integrated into synthetic strategies. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as photochemical or mechanochemical methods. A recent study on the synthesis of 1,1'-binaphthalene-2,2'-diol derivatives highlighted a mechanical grinding method and the use of copper-montmorillonite clay as a catalyst, showcasing a move towards more sustainable practices. nih.gov The adoption of such methodologies for 8,8'-dimethoxy-1,1'-binaphthalene would represent a significant step forward.

Research into improving the efficiency of chiral resolution or developing direct asymmetric syntheses will also be crucial. While methods for resolving racemic mixtures exist, they can be low-yielding. acs.org The development of catalytic asymmetric synthesis routes to directly obtain enantiomerically pure this compound would be a major breakthrough, enhancing both efficiency and sustainability.

Design and Synthesis of New this compound-Based Chiral Ligands for Emerging Catalytic Reactions.

The this compound scaffold provides a unique platform for the design of novel chiral ligands for asymmetric catalysis. The steric bulk of the methoxy (B1213986) groups can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.

These new ligands are expected to find applications in a wide array of emerging catalytic reactions. This includes enantioselective C-H functionalization, which is a powerful tool for the direct conversion of ubiquitous C-H bonds into valuable functional groups. A new class of ligands, NOBINAc, which combines the axial chirality of a binaphthyl scaffold with the coordination properties of mono-N-protected amino acids, has shown promise in palladium-catalyzed asymmetric C-H activation. nih.gov The development of this compound-based analogues could lead to even higher enantioselectivities.

Furthermore, these novel ligands could be employed in photoredox catalysis, where the unique electronic properties of the binaphthyl system could be harnessed to facilitate light-driven chemical transformations. The design of ligands that can effectively transfer chirality in such reactions is a significant and exciting challenge.

Advanced Materials Development from this compound Derivatives.

The inherent chirality and photophysical properties of the this compound scaffold make it an attractive building block for the development of advanced materials with novel functions.

One area of significant potential is the development of chiral polymers. Incorporating the this compound unit into a polymer backbone can lead to materials with unique chiroptical properties and the ability to form helical structures. Such polymers could find applications in chiral separations, asymmetric catalysis, and as circularly polarized light-emitting materials. Research into binaphthyl-based polyimides has already demonstrated the creation of chiral microporous polymers that are soluble and processable, opening the door to a new class of functional materials. nih.govrsc.org

Another exciting direction is the design of materials exhibiting aggregation-induced emission (AIE) and aggregation-induced polarization (AIP). Recent studies on 8,8'-disubstituted binaphthyl ligands have shown that these molecules can form chiral aggregates in solution, leading to unique photophysical phenomena. nih.govresearchgate.netrsc.org This property can be exploited to create highly sensitive fluorescent sensors for the detection of various analytes or to develop novel chiroptical switches.

Furthermore, the development of this compound derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is a promising area of research. The tunable electronic properties and thermal stability of the binaphthyl core make it a suitable candidate for these applications. By introducing appropriate functional groups, it may be possible to create materials with high charge carrier mobility and efficient electroluminescence.